molecular formula C5H10ClN3O B13688420 Amino(methacrylamido)methaniminium Chloride

Amino(methacrylamido)methaniminium Chloride

Katalognummer: B13688420
Molekulargewicht: 163.60 g/mol
InChI-Schlüssel: HRIMVRLUMDLBRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amino(methacrylamido)methaniminium Chloride is a chemical compound known for its unique properties and applications in various fields. It is characterized by its molecular structure, which includes an amino group, a methacrylamido group, and a methaniminium chloride group. This compound is often used in scientific research and industrial applications due to its reactivity and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Amino(methacrylamido)methaniminium Chloride can be synthesized through a series of chemical reactions. One common method involves the reaction of methacrylamide with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through various techniques, including crystallization and filtration .

Analyse Chemischer Reaktionen

Types of Reactions

Amino(methacrylamido)methaniminium Chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

Amino(methacrylamido)methaniminium Chloride has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Amino(methacrylamido)methaniminium Chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Amino(methacrylamido)methaniminium Chloride include:

  • Methylamine Hydrochloride
  • Methacrylamide
  • Aminoacrylamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C5H10ClN3O

Molekulargewicht

163.60 g/mol

IUPAC-Name

[amino-(2-methylprop-2-enoylamino)methylidene]azanium;chloride

InChI

InChI=1S/C5H9N3O.ClH/c1-3(2)4(9)8-5(6)7;/h1H2,2H3,(H4,6,7,8,9);1H

InChI-Schlüssel

HRIMVRLUMDLBRQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)NC(=[NH2+])N.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.